molecular formula C6ClF11O2 B1304064 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride CAS No. 72848-57-8

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride

Cat. No.: B1304064
CAS No.: 72848-57-8
M. Wt: 348.5 g/mol
InChI Key: KLAVPNKIYBZAOK-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride is a useful research compound. Its molecular formula is C6ClF11O2 and its molecular weight is 348.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride plays a significant role in biochemical reactions due to its reactivity and interaction with various biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and nucleic acids, potentially leading to modifications in their structure and function. Additionally, this compound can form covalent bonds with amino acid residues in proteins, altering their activity and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the activation of nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). Activation of PPARs can lead to changes in gene expression, affecting cellular metabolism and proliferation. Furthermore, this compound can disrupt mitochondrial function, leading to alterations in cellular energy production and increased oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes involved in metabolic pathways. For instance, this compound can inhibit acetyl-CoA carboxylase, an enzyme critical for fatty acid synthesis. Inhibition of acetyl-CoA carboxylase can lead to reduced lipid synthesis and accumulation of fatty acid intermediates. Additionally, this compound can bind to DNA and RNA, interfering with transcription and translation processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. This compound is known for its high stability, which allows it to persist in biological systems for extended periods. Over time, it can undergo slow degradation, leading to the formation of various metabolites. Long-term exposure to this compound in vitro and in vivo studies has shown potential cumulative effects on cellular function, including increased oxidative stress and disruption of normal cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on physiological functions. At higher doses, it can induce toxic effects, including liver damage, disruption of lipid metabolism, and immunosuppression. Studies have shown that high doses of this compound can lead to significant alterations in gene expression and metabolic pathways, highlighting the importance of dosage considerations in its application .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. This compound can interact with enzymes such as fatty acid synthase and acetyl-CoA carboxylase, influencing the synthesis and degradation of fatty acids. Additionally, it can affect the PPAR signaling pathway, which plays a crucial role in regulating lipid and glucose metabolism. The interaction with these metabolic pathways can lead to changes in metabolic flux and alterations in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and lipids, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The targeting of this compound to specific organelles can be mediated by post-translational modifications and targeting signals. For instance, its accumulation in the mitochondria can lead to disruptions in mitochondrial function and increased production of reactive oxygen species .

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF11O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAVPNKIYBZAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF11O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382167
Record name 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72848-57-8
Record name 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of AlCl3 and o-dichlorobenzene (4 mL) was treated with CF3CF2CF2OCF(CF3)COF (13.2 g, 40 mmol) and heated at 60° C. for 0.5 hr. Volatiles were removed by vacuum transfer (27 Pa) to give a mixture of two liquids. The lower layer was separated and distilled to provide 8.0 g of colorless liquid, bp ca. 65° C. GC analysis showed 99% purity. 19F NMR (F11): -81.32 (s, CF3), -81.94 (t, J=7.3 Hz, CF3), -79.05 and -84.98 (AB pattern, J=146 Hz, OCF2), -126.1 (d of m's, J=23, CF), -130.1 (s, CF2).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two

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